molecular formula C8H7N3O B6252701 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 916256-71-8

2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B6252701
CAS No.: 916256-71-8
M. Wt: 161.2
InChI Key:
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Description

2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a chemical compound with the CAS Number: 916256-71-8 . It has a molecular weight of 161.16 . It is a powder at room temperature .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been synthesized and characterized by various researchers . The synthesis pathways developed for the preparation and post-functionalization of this functional scaffold improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 161.16 .

Safety and Hazards

The safety information for 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with a reducing agent to form the corresponding aldehyde.", "Starting Materials": [ "2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Dissolve 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in a suitable solvent (e.g. ethanol, methanol)", "Add the reducing agent slowly to the reaction mixture while stirring at room temperature", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the resulting solid and wash with a suitable solvent (e.g. water, ethanol)", "Dry the product under vacuum to obtain 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde" ] }

CAS No.

916256-71-8

Molecular Formula

C8H7N3O

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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